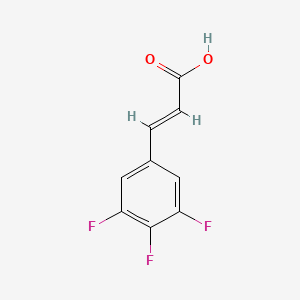

3,4,5-Trifluorocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4,5-trifluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIWFMZBVZFEQJ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152152-19-7 | |

| Record name | 3,4,5-Trifluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4,5-Trifluorocinnamic Acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3,4,5-Trifluorocinnamic acid (CAS No. 152152-19-7), a fluorinated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties, influencing its reactivity, metabolic stability, and binding interactions with biological targets. This document details the physicochemical properties of the compound, provides a robust, step-by-step protocol for its synthesis via Knoevenagel-Doebner condensation, and explores its potential applications in drug development. The guide is intended for researchers, synthetic chemists, and drug discovery professionals seeking to leverage the unique attributes of fluorinated scaffolds in the design of novel therapeutic agents.

Core Properties and Physicochemical Data

This compound presents as a white to off-white solid, predominantly in the trans isomeric form. The incorporation of fluorine atoms significantly alters the molecule's lipophilicity, acidity, and metabolic stability compared to its non-fluorinated analog, cinnamic acid. These properties are critical for its utility in drug design, as fluorine substitution can enhance membrane permeability, improve binding affinity to target proteins, and block metabolic pathways, thereby increasing the half-life of a drug candidate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 152152-19-7 | [1][2][3][4] |

| Molecular Formula | C₉H₅F₃O₂ | [1][2][4] |

| Molecular Weight | 202.13 g/mol | [1][2][3] |

| Appearance | White to light creamy lemon powder/solid | [5] |

| Melting Point | 195-199 °C | [5] |

| Purity | ≥97-98% (predominantly trans) | [1][3] |

| Boiling Point (Predicted) | 273.8 ± 35.0 °C | [5] |

| Density (Predicted) | 1.468 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.13 ± 0.10 | [5] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through the Knoevenagel-Doebner condensation . This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde (3,4,5-trifluorobenzaldehyde) with a compound containing an active methylene group (malonic acid), catalyzed by a weak base. The Doebner modification specifically utilizes pyridine as both the solvent and a catalyst, often with a catalytic amount of a stronger base like piperidine, and is followed by decarboxylation to yield the α,β-unsaturated carboxylic acid.[6][7]

The rationale for this choice of methodology lies in its high efficiency, operational simplicity, and the generally high yields obtained for cinnamic acid derivatives.[5] Pyridine facilitates the reaction by activating the malonic acid, while piperidine accelerates the initial condensation step.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Knoevenagel-Doebner Condensation

This protocol is adapted from established procedures for synthesizing substituted cinnamic acids.[1][2]

Materials:

-

3,4,5-Trifluorobenzaldehyde

-

Malonic Acid

-

Anhydrous Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in anhydrous pyridine (approx. 3-4 mL per gram of aldehyde).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approx. 0.1 eq). The addition of piperidine is crucial for accelerating the rate of condensation.

-

Reaction Progression: Heat the reaction mixture to reflux (typically 70-90 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

-

Work-up and Precipitation: After completion, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step neutralizes the pyridine and protonates the carboxylate, causing the crude this compound to precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.

-

Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid. Dry the purified product under vacuum.

Analytical Characterization: Spectroscopic Profile

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental spectra for this compound are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | - Carboxylic Acid (-COOH): Broad singlet, ~12-13 ppm- Vinylic Protons (-CH=CH-): Two doublets, ~6.5-7.8 ppm, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration.- Aromatic Proton (-ArH -): A multiplet (likely a triplet of doublets) in the aromatic region, ~7.2-7.5 ppm. |

| ¹³C NMR | - Carboxylic Carbonyl (-C OOH): ~167-170 ppm- Vinylic Carbons (-C H=C H-): ~118-145 ppm- Aromatic Carbons (-C -F, -C -H): Multiple signals in the aromatic region (~110-155 ppm), showing characteristic C-F coupling. |

| ¹⁹F NMR | Two distinct signals are expected due to the molecule's symmetry: - Fluorines at C4: One signal, likely a triplet.- Fluorines at C3 and C5: One signal, likely a doublet of doublets. The chemical shifts would be in the typical range for aryl fluorides (-130 to -160 ppm relative to CFCl₃).[8] |

| FT-IR (cm⁻¹) | - O-H stretch (carboxylic acid): Broad band, ~2500-3300- C=O stretch (conjugated acid): ~1680-1700- C=C stretch (alkene): ~1620-1640- C-F stretch: Strong bands, ~1100-1300 |

| Mass Spec. (EI) | - Molecular Ion (M⁺): m/z = 202- Key Fragments: Loss of -OH (m/z = 185), loss of -COOH (m/z = 157), and other fragments characteristic of the trifluorophenyl acrylic structure. |

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a trifluorophenyl moiety into a cinnamic acid scaffold is a strategic choice in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Rationale for Fluorination in Drug Design

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life and bioavailability.

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets. The electron-withdrawing nature of the trifluorophenyl ring can also modulate the pKa of the carboxylic acid group, influencing its ionization state and ability to form salt bridges with basic residues in a binding pocket.

-

Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is particularly relevant for developing agents targeting the central nervous system.

Potential Therapeutic Applications

While specific biological activities for this compound are not extensively documented, its structural similarity to other biologically active cinnamic acid derivatives suggests several promising avenues for research.[3] Derivatives of the structurally related 3,4,5-trimethoxycinnamic acid have shown a wide range of pharmacological activities, including antitumor, antiviral, anti-inflammatory, and effects on the central nervous system.[3]

Caption: Rationale for this compound in drug discovery.

-

Anticancer Agents: Cinnamic acid derivatives have been investigated as anticancer agents. The trifluoro-substitution pattern could be exploited to develop inhibitors of protein kinases or other enzymes involved in cancer cell signaling.

-

CNS Agents: The increased lipophilicity imparted by the fluorine atoms may make this scaffold suitable for developing drugs that target the central nervous system, similar to how 3,4,5-trimethoxycinnamic acid has been studied for its anticonvulsant and sedative properties.[3]

-

Anti-inflammatory Agents: Cinnamic acids can modulate inflammatory pathways. The unique electronic properties of the trifluoro-derivative could lead to novel anti-inflammatory drugs with improved potency and pharmacokinetic profiles.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

Hazard Identification:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning

-

Hazard Class: Irritant

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile chemical building block with significant untapped potential. Its straightforward synthesis via the Knoevenagel-Doebner condensation, combined with the beneficial physicochemical properties imparted by its trifluorinated phenyl ring, makes it an attractive starting material for drug discovery and materials science. This guide provides the foundational knowledge and a practical synthesis protocol to enable researchers to explore the full potential of this promising compound in the development of next-generation therapeutics and advanced materials.

References

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. ias.ac.in [ias.ac.in]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. rsc.org [rsc.org]

3,4,5-Trifluorocinnamic acid molecular weight

An In-Depth Technical Guide to 3,4,5-Trifluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a fluorinated derivative of cinnamic acid, emerging as a significant building block in the fields of medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the phenyl ring profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, with a primary focus on its molecular weight and other key identifiers. Furthermore, it details a robust synthetic protocol, explores its potential applications in drug development, and offers insights into its handling and safety. This document is intended to serve as a critical resource for researchers, chemists, and professionals in the pharmaceutical industry.

Core Physicochemical Properties

The foundational characteristics of a chemical compound are crucial for its application in research and development. This compound is identified by a unique set of properties that dictate its behavior in chemical reactions and biological systems. Its molecular weight is a central parameter for all stoichiometric calculations.

| Property | Value | References |

| Molecular Weight | 202.13 g/mol | [1] |

| CAS Number | 152152-19-7 | [1][2][3] |

| Molecular Formula | C₉H₅F₃O₂ | [1] |

| Appearance | Light creamy lemon powder / White solid | [2] |

| Melting Point | 195-199 °C | [2] |

| Boiling Point (Predicted) | 273.8 ± 35.0 °C | [2] |

| Density (Predicted) | 1.468 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.13 ± 0.10 | [2] |

| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [2] |

The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry. The trifluorinated phenyl ring of this compound is not merely a structural feature; it is a functional modification designed to enhance the parent molecule's pharmacological profile.

Causality Behind Fluorination:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting hydrogen atoms with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo.

-

Binding Affinity: Fluorine is highly electronegative and can participate in favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with protein targets. This can lead to a significant increase in binding affinity and potency.

-

Lipophilicity and Permeability: The introduction of fluorine atoms increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

Caption: Impact of the trifluoro-phenyl moiety on drug properties.

Synthesis and Mechanistic Considerations

The synthesis of cinnamic acid derivatives is well-established in organic chemistry. For this compound, the Knoevenagel condensation offers a reliable and efficient route, reacting a substituted benzaldehyde with a source of active methylene, such as malonic acid.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Knoevenagel Condensation

This protocol is a self-validating system; successful synthesis is confirmed by the precipitation of the product upon acidification and verified by melting point analysis against the known value.

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3,4,5-trifluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (2-3 mL per gram of aldehyde).

-

Causality: Pyridine acts as both the solvent and a basic catalyst, facilitating the initial condensation step. Malonic acid provides the active methylene group required for the carbon-carbon bond formation.

-

-

Catalysis: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Causality: Piperidine is a stronger base than pyridine and is the primary catalyst for the Knoevenagel condensation, deprotonating the malonic acid.

-

-

Reaction: Heat the mixture to reflux (approximately 115 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the activation energy for the reaction and, crucially, promotes the decarboxylation of the intermediate to form the final α,β-unsaturated carboxylic acid.

-

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the dark solution into a beaker containing a stirred solution of concentrated hydrochloric acid and ice.

-

Causality: Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

-

-

Purification: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to remove residual pyridine hydrochloride and other water-soluble impurities.

-

Final Product: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a crystalline solid. Confirm purity by melting point determination and spectroscopic analysis.

Applications in Drug Development

Fluorinated cinnamic acids are valuable intermediates in the synthesis of pharmaceutically active compounds.[4][5] Their rigid structure and modifiable carboxylic acid handle make them ideal for creating libraries of compounds for screening. The trifluoro-substitution pattern, in particular, offers a unique electronic signature for probing interactions within a biological target's binding pocket.

Role as a Versatile Chemical Scaffold

The primary application of this compound is as a building block. The carboxylic acid group is a versatile functional handle that can be readily converted into a wide range of other functional groups, most commonly amides, via coupling reactions.

Caption: Use as a scaffold in the synthesis of bioactive amides.

Experimental Protocol: EDC/HOBt Amide Coupling

This protocol describes a standard and reliable method for forming an amide bond between this compound and a generic amine.

-

Activation: Dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Causality: HOBt is an additive that suppresses side reactions and minimizes racemization (if applicable), leading to a cleaner reaction and higher yield.

-

-

Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the solution and stir for 20 minutes at 0 °C.

-

Causality: EDC is a water-soluble carbodiimide that acts as a dehydrating agent, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with HOBt.

-

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight.

-

Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Causality: The acidic wash removes unreacted amine and basic byproducts. The basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Codes: Xi (Irritant)[2].

-

Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin[2].

-

Safety Statements: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36 - Wear suitable protective clothing[2].

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound, with a molecular weight of 202.13 g/mol , is more than a simple chemical entity; it is a strategically designed tool for modern chemical research. Its trifluorinated structure imparts desirable properties that are highly sought after in the field of drug discovery, including enhanced metabolic stability and the potential for increased target affinity. The straightforward and robust synthetic routes to this compound, coupled with the versatility of its carboxylic acid functional group, position it as a valuable scaffold for building complex molecules with significant therapeutic potential. This guide provides the foundational knowledge required for researchers to confidently incorporate this promising building block into their synthetic and drug development programs.

References

Introduction: The Strategic Role of Fluorine in a Versatile Synthetic Scaffold

An In-Depth Technical Guide to the Physical Properties of 3,4,5-Trifluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, a halogenated derivative of the naturally occurring phenylpropanoid, cinnamic acid, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the phenyl ring profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability compared to its non-fluorinated parent. In drug development, the incorporation of fluorine is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties, such as improving metabolic stability by blocking sites of oxidative metabolism, increasing binding affinity through favorable electrostatic interactions, and modulating acidity (pKa) to optimize solubility and cell permeability.

This guide serves as a comprehensive technical resource on the core physical properties of this compound. As senior application scientists, our objective is to synthesize the available data with practical, field-proven insights into the experimental methodologies used for its characterization. This document provides not just data, but the context and causality behind its measurement, ensuring a trustworthy and authoritative foundation for its use in research and development.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are the bedrock of its application in synthesis and formulation. The data presented below have been consolidated from supplier technical data sheets. It is crucial to note that while some values are derived from experimental measurements, others are predicted through computational models and should be regarded as such.

| Property | Value | Reference(s) |

| CAS Number | 152152-19-7 | [1][2] |

| Molecular Formula | C₉H₅F₃O₂ | [2][3] |

| Molecular Weight | 202.13 g/mol | [2][3] |

| Appearance | Light creamy lemon to white powder/solid | [4] |

| Melting Point | 195 - 199 °C (lit.) | [4] |

| Boiling Point | 273.8 ± 35.0 °C (Predicted) | [4] |

| Density | 1.468 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 4.13 ± 0.10 (Predicted) | [4] |

Spectroscopic and Structural Characterization

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For this compound, the following characteristic absorption bands are expected:

-

~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, typically broadened due to hydrogen bonding.

-

~1700-1680 cm⁻¹ (strong, sharp): C=O stretching of the α,β-unsaturated carboxylic acid. Conjugation slightly lowers the frequency compared to a saturated carboxylic acid.

-

~1640 cm⁻¹ (medium): C=C stretching of the alkene portion of the cinnamate structure.

-

~1300-1000 cm⁻¹ (strong): C-F stretching vibrations from the trifluorinated phenyl ring. These are typically strong and sharp absorptions found in the fingerprint region.

-

~980 cm⁻¹ (medium): Out-of-plane C-H bend characteristic of a trans-alkene, providing confirmation of the stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.

-

A broad singlet peak for the acidic proton of the carboxylic acid (-COOH ), typically found far downfield (>10 ppm), though its visibility can depend on the solvent used.

-

Two doublets in the vinyl region (6.0-8.0 ppm) corresponding to the -CH=CH- protons. The trans-relationship is confirmed by a large coupling constant (J) of approximately 16 Hz.

-

A signal for the two aromatic protons (Ar-H ). Due to the molecule's symmetry, these two protons are chemically equivalent. They will be split by the adjacent fluorine atoms (F3 and F5) and the more distant F4 fluorine, likely resulting in a complex multiplet, potentially a triplet of doublets.

-

-

¹³C NMR: The carbon spectrum will show nine distinct signals.

-

The carbonyl carbon (C=O ) of the carboxylic acid will appear around 167-170 ppm.

-

The two vinyl carbons (-CH=CH- ) will be in the 115-145 ppm range.

-

The aromatic carbons will appear in the 110-160 ppm range. Critically, the carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JC-F), and other aromatic carbons will show smaller two- or three-bond couplings, which can be invaluable for definitive signal assignment.

-

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is essential for characterization.[5]

-

Due to symmetry, two signals are expected.

-

The fluorine at the 4-position (F4 ) will appear as a triplet, as it is coupled to the two equivalent fluorines at the 3- and 5-positions.

-

The fluorines at the 3- and 5-positions (F3, F5 ) are chemically equivalent and will appear as a doublet, coupled to the single fluorine at the 4-position. The chemical shifts for aromatic fluorines typically fall within the -100 to -170 ppm range relative to a CFCl₃ standard.[6]

-

Experimental Methodology: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: The melting point is a critical indicator of purity. While capillary methods are common, Differential Scanning Calorimetry (DSC) provides a more detailed and quantitative thermal profile.[7] It measures the difference in heat flow between the sample and a reference as a function of temperature. The resulting thermogram gives the onset temperature of melting and the peak maximum, as well as the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. This protocol is self-validating; a sharp, well-defined melting peak is indicative of a high-purity sample, whereas a broad peak suggests the presence of impurities or multiple crystalline forms.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.45 J/g). This ensures the accuracy of the measurements.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan with an aluminum lid using a sample press. This prevents any loss of sample due to sublimation. An identical empty, sealed pan should be used as the reference.

-

Thermal Program: Place both the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.

-

Data Acquisition: Heat the sample at a controlled linear rate, typically 10 °C/min, from a starting temperature well below the expected melting point (e.g., 30 °C) to a temperature well above it (e.g., 220 °C).

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to the melting event. Determine the onset temperature (the intersection of the baseline with the leading edge of the peak) and the peak temperature. The integrated area of the peak is proportional to the enthalpy of fusion.

Workflow Visualization

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile and Handling

Solubility: While quantitative public data is limited, cinnamic acids are generally poorly soluble in water and freely soluble in many organic solvents. For this compound, good solubility can be expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (THF), and acetone, as well as in alcohols like methanol and ethanol. Its utility in aqueous buffers for biological assays will be highly pH-dependent, with solubility increasing significantly above its pKa as the carboxylate salt is formed.

Storage and Handling: this compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure long-term stability.[4] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling the compound, as it is classified as an irritant.

Conclusion

This compound is a valuable building block for chemical synthesis, offering the advantageous physicochemical properties conferred by its trifluorinated phenyl ring. This guide has consolidated its core physical properties, including its high melting point and predicted pKa, and outlined the expected spectroscopic signatures for robust identification. The detailed DSC protocol provides a reliable, self-validating method for thermal analysis and purity assessment. A comprehensive understanding of these physical properties is the essential first step for any researcher aiming to leverage this versatile compound in drug discovery, materials science, or other advanced applications.

References

- 1. 3,4,5-Trimethoxycinnamic acid | C12H14O5 | CID 735755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4,5-trimethoxycinnamic acid (predominantly trans), 90-50-6 [thegoodscentscompany.com]

- 3. Showing Compound 3,4,5-Trimethoxycinnamic acid (FDB023019) - FooDB [foodb.ca]

- 4. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

3,4,5-Trifluorocinnamic acid solubility data

An In-Depth Technical Guide to the Solubility of 3,4,5-Trifluorocinnamic Acid for Pharmaceutical and Materials Science Applications

Introduction

This compound is an aromatic carboxylic acid characterized by a cinnamic acid backbone with three fluorine atoms substituted on the phenyl ring. This trifluorination significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the development of novel pharmaceuticals and advanced materials. In drug development, understanding the solubility of an active pharmaceutical ingredient (API) is paramount. It is a critical determinant of a drug's bioavailability, directly influencing its absorption and, consequently, its therapeutic efficacy. Poor aqueous solubility can lead to incomplete absorption and high inter-individual variability, posing significant challenges during formulation.

This guide serves as a comprehensive technical resource for researchers and scientists tasked with characterizing the solubility of this compound. Publicly available, experimentally-derived solubility data for this specific compound is limited. Therefore, this document focuses on providing the foundational principles and detailed, field-proven methodologies required to determine this crucial physicochemical parameter. We will delve into the theoretical underpinnings of solubility, provide a step-by-step experimental protocol based on international guidelines, detail a robust analytical method for quantification, and discuss the key factors that influence the solubility of this compound.

Physicochemical Properties Influencing Solubility

A molecule's solubility is not an isolated property but rather the result of a complex interplay of its intrinsic physicochemical characteristics. Understanding these properties is essential for designing meaningful solubility experiments and interpreting the results.

| Property | Value (Predicted) | Significance for Solubility |

| Molecular Formula | C₉H₅F₃O₂[1][2] | Provides the elemental composition. |

| Molecular Weight | 202.13 g/mol [1][2] | Influences diffusion and dissolution rates. |

| pKa | 4.13 ± 0.10[3] | The predicted acid dissociation constant (pKa) is critical for aqueous solubility. At a pH below the pKa, the molecule will be predominantly in its neutral, less soluble form. At a pH above the pKa, it will exist as the more soluble carboxylate anion. This indicates that the aqueous solubility of this compound will be highly pH-dependent. |

| Boiling Point | 273.8 ± 35.0 °C[3] | Indicates strong intermolecular forces in the liquid state. |

| Density | 1.468 ± 0.06 g/cm³[3] | Physical property of the solid form. |

| Physical Form | Powder[3] | The solid-state properties, including crystallinity and potential polymorphism, can significantly impact solubility. Different crystal forms (polymorphs) of the same compound can exhibit different solubilities and dissolution rates. |

The trifluoromethyl substitutions on the phenyl ring are expected to increase the molecule's lipophilicity (logP) compared to unsubstituted cinnamic acid, which may decrease its aqueous solubility while potentially increasing its solubility in non-polar organic solvents.

Experimental Determination of Aqueous Solubility

For regulatory purposes and reliable biopharmaceutical classification, the equilibrium shake-flask method is the gold standard for solubility determination.[4][5] This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature, representing the true saturation point.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is harmonized with the International Council for Harmonisation (ICH) M9 guideline for Biopharmaceutics Classification System-based biowaivers.[4][6]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values at a physiologically relevant temperature.

Materials and Reagents:

-

This compound (solid powder, purity >98%)

-

Pharmacopoeial buffer solutions: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid)[4]

-

Deionized water

-

HPLC-grade acetonitrile, methanol, and acetic acid for analysis

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

Equipment:

-

Orbital shaker with temperature control (capable of maintaining 37 ± 1 °C)[5]

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Centrifuge (optional)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The goal is to create a slurry where undissolved solid remains visible at the end of the experiment, ensuring saturation. A common starting point is to add enough solid to be 2-3 times the expected solubility.

-

Solvent Addition: Add a precise volume (e.g., 5 mL) of each aqueous buffer (pH 1.2, 4.5, 6.8) to the vials. Prepare at least three replicates for each pH condition.[6]

-

Equilibration: Secure the vials on an orbital shaker set to a constant agitation speed (e.g., 100 rpm) and temperature (37 ± 1 °C).[5] Allow the samples to equilibrate for a sufficient duration. A typical time is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points (e.g., 8, 12, 24, 48 hours) until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand briefly to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved particles.[5] Alternatively, centrifugation can be used to pellet the solid before taking the supernatant.

-

pH Measurement: Measure and record the final pH of the solution in each vial to ensure the buffer capacity was maintained.[4]

-

Dilution and Quantification: Dilute the clear filtrate with the mobile phase to a concentration within the calibrated range of the analytical method. Determine the concentration of dissolved this compound using a validated HPLC-UV method (described below).

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for the ICH-compliant shake-flask solubility assay.

Analytical Quantification by HPLC-UV

A validated analytical method is required to accurately measure the concentration of the dissolved compound in the filtrate. Reverse-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is a common, robust, and reliable technique for this purpose.

Protocol: HPLC-UV Method for Cinnamic Acid Derivatives

This method is adapted from established procedures for analyzing cinnamic acid and its derivatives.[7][8][9]

Objective: To accurately quantify the concentration of this compound.

Chromatographic Conditions (Illustrative):

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | A standard reverse-phase column suitable for retaining and separating moderately polar aromatic acids. |

| Mobile Phase | Acetonitrile:Water with 0.1% Acetic Acid (Gradient or Isocratic) | The organic modifier (acetonitrile) elutes the compound, while the acidified water ensures the carboxylic acid is protonated for good peak shape. A typical starting point could be a 50:50 isocratic mixture. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Detection Wavelength | ~270-280 nm | Cinnamic acid derivatives typically have a strong UV absorbance in this range.[7] A UV scan of a standard solution should be performed to determine the absorbance maximum (λmax). |

| Column Temperature | Ambient or 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration and perform a linear regression to generate a calibration curve. The correlation coefficient (r²) should be >0.995.

-

Sample Analysis: Inject the diluted filtrate samples (from the shake-flask experiment) and record the peak areas.

-

Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the diluted samples. Multiply by the dilution factor to determine the final solubility in the original buffer.

Workflow for HPLC Sample Analysis

Caption: Standard workflow for sample quantification using HPLC-UV.

Illustrative Solubility Data Presentation

Once the experiments are complete, the data should be summarized in clear, structured tables. The following tables represent hypothetical results to illustrate how data should be presented.

Table 1: Illustrative Aqueous Solubility of this compound at 37 °C

| Buffer pH | Mean Solubility (µg/mL) | Standard Deviation | Mean Solubility (mg/mL) |

| 1.2 | 55.4 | 4.8 | 0.055 |

| 4.5 | 210.7 | 15.2 | 0.211 |

| 6.8 | 3560.1 | 180.5 | 3.560 |

Table 2: Illustrative Solubility in Common Organic Solvents at 25 °C

| Solvent | Mean Solubility (mg/mL) | Standard Deviation |

| Methanol | > 100 | - |

| Ethanol | > 100 | - |

| Acetone | 85.3 | 7.1 |

| Ethyl Acetate | 42.6 | 3.9 |

| Dimethyl Sulfoxide (DMSO) | > 200 | - |

Factors Influencing Solubility and Practical Insights

-

Effect of pH: As predicted by its pKa of ~4.13, the aqueous solubility of this compound is expected to be low in acidic conditions (pH 1.2) and increase significantly as the pH rises above the pKa, where the molecule is deprotonated to its more polar carboxylate form. This is a classic example of pH-dependent solubility for an acidic compound.

-

Impact of Fluorine Substitution: The three electron-withdrawing fluorine atoms make the carboxylic acid proton more acidic than in unsubstituted cinnamic acid (pKa ~4.4). This slightly lower pKa means it will begin to ionize at a slightly lower pH. Furthermore, the fluorine atoms increase lipophilicity, which likely reduces intrinsic solubility (the solubility of the neutral form) in water but may enhance solubility in certain organic solvents.

-

Co-solvency: For formulation purposes, the solubility in aqueous media can often be enhanced by the addition of a co-solvent, such as ethanol or propylene glycol. The data from organic solvent solubility studies can help guide the selection of appropriate co-solvents.[10]

-

Self-Validation and Trustworthiness: The protocol's integrity relies on ensuring that equilibrium has been achieved and that the analytical method is accurate and precise. Running replicates is essential for statistical confidence.[6] The final pH measurement confirms that the experimental conditions did not deviate from the intended state.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. This compound | CAS 152152-19-7 | Catsyn [catsyn.com]

- 3. This compound CAS#: 152152-19-7 [m.chemicalbook.com]

- 4. database.ich.org [database.ich.org]

- 5. who.int [who.int]

- 6. database.ich.org [database.ich.org]

- 7. benchchem.com [benchchem.com]

- 8. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

Authored by: Senior Application Scientist, Gemini Division

<c> {"answer":"## An In-depth Technical Guide to the Synthesis of 3,4,5-Trifluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Cinnamic Acids in Modern Drug Discovery

This compound is a fluorinated derivative of cinnamic acid that has emerged as a valuable building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring significantly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make this compound and its derivatives highly sought-after intermediates in the synthesis of novel therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs. This guide provides a comprehensive overview of the primary synthetic routes to this compound, delving into the mechanistic underpinnings of each method and offering detailed, field-proven experimental protocols.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several established organic reactions. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. This section will explore the most prevalent and effective strategies, highlighting the causal relationships behind experimental choices and providing a framework for methodological optimization.

The Knoevenagel Condensation: A Classic and Versatile Approach

The Knoevenagel condensation is a cornerstone of C-C bond formation and a widely employed method for the synthesis of cinnamic acid derivatives.[1] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base.[2]

Mechanism and Rationale: The reaction is typically catalyzed by a base like piperidine or pyridine, which deprotonates the active methylene compound to form a nucleophilic enolate ion.[2] This enolate then attacks the carbonyl carbon of the aldehyde (in this case, 3,4,5-trifluorobenzaldehyde), leading to a tetrahedral intermediate. Subsequent dehydration yields the α,β-unsaturated product.[2] The Doebner modification of the Knoevenagel condensation, which uses pyridine as both the solvent and catalyst, is particularly effective for cinnamic acid synthesis.[3]

Figure 1: General workflow of the Knoevenagel condensation for the synthesis of this compound.

Experimental Protocol: Knoevenagel-Doebner Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-5 mL per gram of aldehyde).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).

-

Reaction Execution: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Purification: Filter the crude product, wash thoroughly with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Table 1: Key Parameters for Knoevenagel Condensation

| Parameter | Value/Condition | Rationale |

| Starting Aldehyde | 3,4,5-Trifluorobenzaldehyde | Provides the trifluorophenyl moiety of the target molecule.[4] |

| Active Methylene | Malonic Acid | Source of the carboxylic acid and the α-carbon. |

| Base/Solvent | Pyridine/Piperidine | Catalyzes the reaction by facilitating enolate formation.[2] |

| Reaction Temperature | Reflux | Provides the necessary activation energy for the condensation and decarboxylation steps. |

| Work-up | Acidification with HCl | Protonates the carboxylate to precipitate the final acid product. |

The Perkin Reaction: A Classic Route to Cinnamic Acids

The Perkin reaction, developed by William Henry Perkin in 1868, is another powerful method for synthesizing α,β-unsaturated aromatic acids.[5] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[6]

Mechanism and Rationale: The reaction is initiated by the formation of an enolate from the acid anhydride, which is catalyzed by the alkali salt (e.g., sodium acetate).[7] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. A series of subsequent steps, including an aldol-type condensation and dehydration, leads to the formation of the cinnamic acid derivative.[6]

Figure 2: Simplified workflow of the Perkin reaction for the synthesis of this compound.

Experimental Protocol: Perkin Synthesis of this compound

-

Reactant Mixture: In a round-bottom flask fitted with an air condenser, combine 3,4,5-trifluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq).[8]

-

Heating: Heat the mixture in an oil bath at 180°C for 5-8 hours.[8]

-

Hydrolysis: Allow the mixture to cool slightly and then pour it into a beaker of water. Boil the mixture for 15-20 minutes to hydrolyze any unreacted anhydride.

-

Purification: If the product does not crystallize upon cooling, add concentrated hydrochloric acid. Filter the crude product, wash with cold water, and recrystallize from ethanol/water.

The Heck Reaction: A Palladium-Catalyzed Cross-Coupling Approach

The Mizoroki-Heck reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a C-C bond between an unsaturated halide (or triflate) and an alkene.[9] This method has been successfully applied to the synthesis of cinnamic acid derivatives.[10]

Mechanism and Rationale: The catalytic cycle of the Heck reaction generally involves four key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, alkene coordination and insertion, syn β-hydride elimination to form the product, and reductive elimination to regenerate the Pd(0) catalyst.[9] The use of a base is crucial for the regeneration of the active catalyst.

Experimental Protocol: Heck Synthesis of this compound

-

Reaction Setup: To a solution of 3,4,5-trifluorobromobenzene (1.0 eq) and acrylic acid (1.2 eq) in a suitable solvent (e.g., DMF or NMP), add a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 2.0 eq).

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-140°C for 12-24 hours.

-

Work-up: After cooling, dilute the reaction mixture with water and acidify with HCl.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Other Notable Synthetic Methods

While the Knoevenagel, Perkin, and Heck reactions are the most common, other methods can also be employed for the synthesis of this compound:

-

Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde with an aliphatic ketone or ester in the presence of a strong base.[11][12] While typically used for chalcone synthesis, it can be adapted for cinnamic acid synthesis.

-

Wittig Reaction: The Wittig reaction provides a highly stereoselective method for alkene synthesis.[13] The reaction of 3,4,5-trifluorobenzaldehyde with a phosphorus ylide derived from an α-haloacetate can yield the corresponding cinnamate ester, which can then be hydrolyzed to the carboxylic acid.[14]

Physicochemical Properties and Spectroscopic Data

The successful synthesis of this compound must be confirmed through rigorous characterization.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 152152-19-7 | [15][16][17] |

| Molecular Formula | C₉H₅F₃O₂ | [16][17] |

| Molecular Weight | 202.13 g/mol | [16][17] |

| Appearance | White to light creamy lemon powder/solid | [15] |

| Melting Point | 195-199 °C | [15] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic and vinylic protons. The coupling constants of the vinylic protons can confirm the trans stereochemistry of the double bond.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the carbons of the double bond, and the fluorinated aromatic ring.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the substitution pattern on the aromatic ring.

-

IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C=C stretch of the alkene.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

Conclusion: A Versatile Building Block for Future Innovations

The synthesis of this compound is achievable through several robust and well-established synthetic methodologies. The choice of a particular route will be dictated by the specific requirements of the research or development program. The Knoevenagel condensation and Perkin reaction offer classic, reliable approaches, while the Heck reaction provides a modern, palladium-catalyzed alternative. A thorough understanding of the underlying mechanisms and experimental parameters is crucial for achieving high yields and purity. As a versatile fluorinated building block, this compound will undoubtedly continue to play a significant role in the advancement of medicinal chemistry and materials science.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Perkin reaction - Wikipedia [en.wikipedia.org]

- 6. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. fchpt.stuba.sk [fchpt.stuba.sk]

- 9. benchchem.com [benchchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. sciforum.net [sciforum.net]

- 15. This compound CAS#: 152152-19-7 [m.chemicalbook.com]

- 16. This compound | 152152-19-7 [sigmaaldrich.com]

- 17. This compound | CAS 152152-19-7 | Catsyn [catsyn.com]

Spectroscopic data of 3,4,5-Trifluorocinnamic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4,5-Trifluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₉H₅F₃O₂) is a halogenated derivative of cinnamic acid, a class of compounds recognized for its diverse pharmacological potential.[1][2] As with any compound intended for advanced research or therapeutic development, unambiguous structural confirmation is a prerequisite. This guide provides a comprehensive analysis of the key spectroscopic data—NMR (¹H and ¹³C), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. By integrating predicted data with established principles and data from analogous structures, this document serves as a practical reference for its identification and verification.

Molecular Structure and Analytical Overview

The structural integrity of a molecule is the foundation of its function. For this compound, a combination of spectroscopic techniques is employed to provide orthogonal data points, ensuring a high-confidence structural assignment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the carbon-hydrogen framework.

-

Infrared (IR) Spectroscopy identifies the key functional groups present.

-

Mass Spectrometry (MS) confirms the molecular weight and provides insight into the molecule's fragmentation pattern and stability.

The molecular structure with atom numbering for NMR assignment is presented below.

References

Discovery and history of 3,4,5-Trifluorocinnamic acid

An In-Depth Technical Guide to 3,4,5-Trifluorocinnamic Acid: Synthesis, Properties, and Historical Context

Abstract

This compound (CAS No. 152152-19-7) is a halogenated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science.[1][2][3] The strategic placement of three fluorine atoms on the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the compound's properties, logical synthetic pathways, and the scientific context surrounding its development and application. While a singular "discovery" paper is not prominent in the literature, its history is intrinsically linked to the availability of its precursor, 3,4,5-trifluorobenzaldehyde, and the established chemical reactions used to create cinnamic acid derivatives.

Introduction: The Significance of Fluorinated Pharmaceuticals

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart unique properties to parent compounds. In the context of cinnamic acids, trifluorination of the phenyl ring can:

-

Modulate Acidity (pKa): The electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group, which can influence drug absorption and formulation.

-

Enhance Metabolic Stability: The C-F bond is resistant to metabolic oxidation by cytochrome P450 enzymes, often increasing the half-life of a drug candidate.

-

Improve Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, enhancing binding potency and selectivity.

-

Increase Lipophilicity: Strategic fluorination can increase a molecule's ability to cross lipid membranes, improving bioavailability and access to intracellular targets.

The cinnamic acid scaffold itself is a well-recognized "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[4][5]

Genesis of a Molecule: The Precursor Landscape

The history of this compound is predicated on the synthesis of its key precursor, 3,4,5-Trifluorobenzaldehyde (CAS No. 132123-54-7).[6] This aldehyde is the essential starting material for the classical condensation reactions that form the cinnamic acid backbone. The development and commercial availability of this trifluorinated aldehyde were the critical enabling steps for the subsequent synthesis of its derivatives, including the target acid.

| Property | Value | Reference(s) |

| CAS Number | 132123-54-7 | [6] |

| Molecular Formula | C₇H₃F₃O | [6] |

| Molecular Weight | 160.09 g/mol | [6] |

| Boiling Point | 174 °C | [6] |

| Density | 1.42 g/mL at 25 °C | [6] |

| Table 1: Physicochemical Properties of the Key Precursor, 3,4,5-Trifluorobenzaldehyde. |

Foundational Synthetic Methodologies

The synthesis of this compound is not explicitly detailed in a single, seminal publication but can be reliably achieved through well-established named reactions. The two most logical and field-proven methodologies are the Knoevenagel-Doebner Condensation and the Perkin Reaction.

Knoevenagel-Doebner Condensation

This is one of the most efficient and widely used methods for synthesizing α,β-unsaturated acids.[7] The reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base like pyridine or piperidine.

The base (piperidine/pyridine) deprotonates malonic acid, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3,4,5-trifluorobenzaldehyde. The resulting intermediate undergoes dehydration and subsequent decarboxylation upon heating to yield the final trans-cinnamic acid product. The use of pyridine often serves as both the base and the solvent.

References

- 1. This compound | CAS 152152-19-7 | Catsyn [catsyn.com]

- 2. This compound (97% (predominantly trans)) - Amerigo Scientific [amerigoscientific.com]

- 3. scbt.com [scbt.com]

- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3,4,5-三氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Investigating 3,4,5-Trifluorocinnamic Acid in Drug Discovery: A-Technical Guide and Protocols for Novel Cinnamic Acid Derivatives

Introduction: The Cinnamic Acid Scaffold and the Promise of Fluorination

Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, with a rich history of applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents.[1][2] The versatility of the cinnamic acid backbone allows for extensive chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. One such modification that has garnered significant interest is fluorination. The introduction of fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and alter the electronic properties of a molecule, often leading to enhanced biological activity.[1]

While extensive research exists for derivatives such as 3,4,5-trimethoxycinnamic acid and trans-3,4-difluorocinnamic acid, there is a notable scarcity of published data on the specific biological activities of 3,4,5-trifluorocinnamic acid . This document, therefore, serves a dual purpose: first, to provide a framework for the investigation of novel cinnamic acid derivatives, using this compound as a primary example, and second, to detail the established protocols and rationale for such an investigation, drawing upon the knowledge from its better-studied analogs.

This guide is intended for researchers, scientists, and drug development professionals who are interested in exploring the potential of novel cinnamic acid derivatives in their discovery pipelines.

Hypothesized Biological Activities and Investigative Workflow

Based on the known biological activities of similar cinnamic acid derivatives, we can hypothesize that this compound may exhibit potential in the following areas:

-

Anticancer Activity: Cinnamic acid and its derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1]

-

Enzyme Inhibition: Specific cinnamic acid derivatives have been shown to inhibit enzymes such as tyrosinase and trypsin.[3][4]

-

Antimicrobial Activity: The cinnamic acid scaffold is a known pharmacophore in the development of antibacterial and antifungal agents.

The following sections will detail the experimental workflows and specific protocols to systematically investigate these hypothesized activities for this compound or any other novel derivative.

Part 1: Assessment of Anticancer Activity

A primary and crucial step in the evaluation of a novel compound for drug discovery is the assessment of its cytotoxic effects against a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.

Experimental Workflow: Anticancer Activity Screening

Workflow for assessing the anticancer activity of a novel compound.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from established methods for assessing the cytotoxicity of small molecules in cancer cell lines.[1][5]

1. Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

DMSO (cell culture grade)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well flat-bottom plates

-

Microplate reader

2. Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh complete medium.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound.

-

Include wells with medium and 0.5% DMSO as a vehicle control, and wells with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Formazan Solubilization:

-

After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

-

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Data Presentation:

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | MCF-7 | To be determined |

| " | A549 | To be determined |

| " | HCT116 | To be determined |

| Doxorubicin (Positive Control) | MCF-7 | Reference value |

Part 2: Investigation of Enzyme Inhibitory Activity

The structural similarity of this compound to known enzyme inhibitors suggests its potential to interact with various enzymatic targets. A logical starting point is to investigate its effect on commercially available enzymes for which high-throughput screening assays are well-established.

Experimental Workflow: Enzyme Inhibition Assay

Workflow for determining the enzyme inhibitory activity of a novel compound.

Protocol 2: Tyrosinase Inhibition Assay

This protocol is based on the well-documented inhibition of mushroom tyrosinase by cinnamic acid derivatives and provides a solid starting point for investigating the effects of this compound.[3]

1. Materials:

-

This compound

-

Mushroom tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

DMSO

-

96-well clear flat-bottom plates

-

Spectrophotometer or microplate reader

2. Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.

-

Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.

-

Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in phosphate buffer to obtain a range of test concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in the specified order:

-

140 µL of phosphate buffer

-

20 µL of the test compound solution at various concentrations

-

20 µL of the mushroom tyrosinase solution

-

-

Include control wells:

-

Negative control: 160 µL of phosphate buffer + 20 µL of tyrosinase solution (no inhibitor)

-

Blank: 180 µL of phosphate buffer (no enzyme)

-

-

-

Pre-incubation and Reaction Initiation:

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance at 475 nm (for the formation of dopachrome) every minute for 20 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration using the formula:

-

% Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

-

Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

-

Data Presentation:

| Compound | Target Enzyme | Inhibition Type | IC₅₀ (µM) |

| This compound | Mushroom Tyrosinase | To be determined | To be determined |

| trans-Cinnamic Acid (Reference) | Mushroom Tyrosinase | Competitive | ~800[3] |

| trans-3,4-Difluorocinnamic Acid (Reference) | Mushroom Tyrosinase | Competitive | ~780[3] |

Part 3: Evaluation of Antimicrobial Activity

The antimicrobial properties of cinnamic acid derivatives are well-documented. The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound against a panel of bacteria.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

1. Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well round-bottom plates

-

Spectrophotometer

2. Procedure:

-

Bacterial Inoculum Preparation:

-

Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

-

Compound Dilution:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Optionally, the absorbance at 600 nm can be measured to quantify bacterial growth.

-

Data Presentation:

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| This compound | To be determined | To be determined |

| Ciprofloxacin (Positive Control) | Reference value | Reference value |

Conclusion and Future Directions

The protocols and workflows detailed in this guide provide a comprehensive framework for the initial investigation of this compound and other novel cinnamic acid derivatives in a drug discovery context. While the existing literature on this specific trifluorinated analog is sparse, the established biological activities of its structural relatives provide a strong rationale for its evaluation as a potential anticancer, enzyme inhibitory, or antimicrobial agent. The successful identification of a lead compound from these initial screens would warrant further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Mechanism of cinnamic acid-induced trypsin inhibition: a multi-technique approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Strategic Application of 3,4,5-Trifluorocinnamic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Rationale for Trifluorination in Cinnamic Acid Scaffolds

In the landscape of medicinal chemistry, the cinnamic acid scaffold serves as a privileged structure, forming the backbone of numerous biologically active compounds. The strategic modification of this scaffold is a cornerstone of drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties. The introduction of fluorine atoms onto the phenyl ring is a well-established strategy to modulate these characteristics. This guide focuses on the applications of 3,4,5-trifluorocinnamic acid, a versatile building block for creating novel therapeutic agents. The trifluorinated phenyl ring offers a unique combination of electronic and lipophilic properties that can significantly influence molecular interactions with biological targets.

The electron-withdrawing nature of the three fluorine atoms can alter the acidity of the carboxylic acid group and influence the electronic environment of the entire molecule. This can lead to enhanced binding affinities with target proteins and improved metabolic stability. Furthermore, the lipophilicity of the trifluoromethyl group can enhance membrane permeability, a critical factor for drug absorption and distribution.